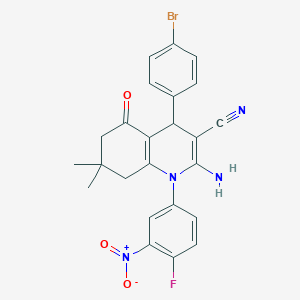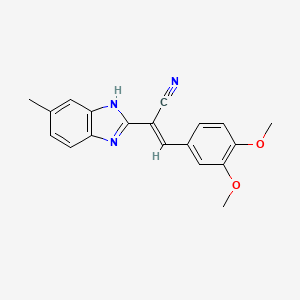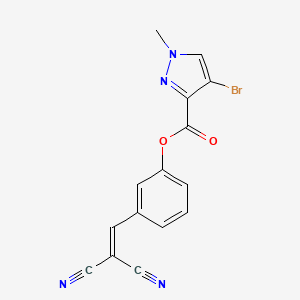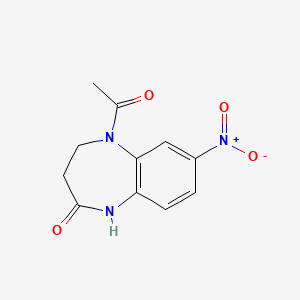![molecular formula C21H14Cl2N2OS2 B15008551 2-[(E)-({2-[(2,5-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B15008551.png)
2-[(E)-({2-[(2,5-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(2-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL is a complex organic compound known for its diverse applications in scientific research and industry This compound features a benzothiazole core, which is a common scaffold in medicinal chemistry due to its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the 2,5-Dichlorophenyl Group: This step involves the reaction of the benzothiazole derivative with 2,5-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Schiff Base: The final step is the condensation of the benzothiazole derivative with salicylaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also studied for its photophysical properties, making it useful in the development of fluorescent probes.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. The benzothiazole core is known for its ability to interact with various biological targets, including enzymes and receptors.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections. The presence of the dichlorophenyl group enhances its binding affinity to biological targets.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core can intercalate with DNA, inhibiting the replication of cancer cells. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL
- 2-[(E)-[(2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL
Uniqueness
The unique combination of the 2,5-dichlorophenyl group and the benzothiazole core in 2-[(E)-[(2-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL provides distinct chemical and biological properties. This compound exhibits higher binding affinity and specificity towards certain biological targets compared to its analogs, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C21H14Cl2N2OS2 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-[[2-[(2,5-dichlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14Cl2N2OS2/c22-15-5-7-17(23)14(9-15)12-27-21-25-18-8-6-16(10-20(18)28-21)24-11-13-3-1-2-4-19(13)26/h1-11,26H,12H2 |
InChI Key |
BNKCJKLWEPYFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)N=C(S3)SCC4=C(C=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-quinolin-7-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B15008483.png)


![N-Cyclohexyl-4-{N'-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}butanamide](/img/structure/B15008499.png)
![N-(4-fluorophenyl)-4-{(2E)-2-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene]hydrazinyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15008507.png)
![(3Z)-3-[(5-chloro-2,4-dimethoxyphenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15008511.png)
![3-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B15008514.png)
![butyl 6-[(4-chlorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B15008515.png)
![(4Z)-4-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008520.png)


![N-[(2Z)-4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15008538.png)

